molecular formula C18H22N4O3 B2772036 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide CAS No. 2034366-59-9

2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide

Cat. No.: B2772036
CAS No.: 2034366-59-9
M. Wt: 342.399
InChI Key: ADYAAYUXWDMGDY-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a cyclopentyloxy group, a pyridazinone moiety, and an isonicotinamide framework, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.

    Incorporation of the Cyclopentyloxy Group: The cyclopentyloxy group is typically introduced through etherification reactions, where cyclopentanol is reacted with an appropriate leaving group under basic conditions.

    Formation of the Isonicotinamide Moiety: The final step involves the coupling of the pyridazinone derivative with isonicotinic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isonicotinamide moiety, where halides or other leaving groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted isonicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone derivatives. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to active sites and modulating the activity of the target protein. The isonicotinamide group may enhance binding affinity and specificity, while the cyclopentyloxy group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide
  • 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyridine-3-carboxamide
  • 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide

Uniqueness

Compared to similar compounds, 2-(cyclopentyloxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide stands out due to its specific combination of functional groups. The presence of the isonicotinamide moiety, in particular, may confer unique biological activities and binding properties, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-cyclopentyloxy-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17-7-3-10-21-22(17)12-4-9-20-18(24)14-8-11-19-16(13-14)25-15-5-1-2-6-15/h3,7-8,10-11,13,15H,1-2,4-6,9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYAAYUXWDMGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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